1-Chloro-4-methoxybenzene-d4
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Overview
Description
1-Chloro-4-methoxybenzene-d4 is a deuterium-labeled derivative of 1-Chloro-4-methoxybenzene. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used in scientific research to study reaction mechanisms, metabolic pathways, and pharmacokinetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxybenzene-d4 can be synthesized through the deuteration of 1-Chloro-4-methoxybenzene. The process typically involves the exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) or deuterated solvents under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using catalysts to facilitate the exchange of hydrogen with deuterium .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-methoxybenzene-d4 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexane derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or nickel are used under hydrogen gas (H2) atmosphere.
Major Products:
Substitution Reactions: Products include 4-methoxyphenol, 4-methoxyaniline, and other substituted derivatives.
Oxidation Reactions: Products include 4-methoxybenzaldehyde and 4-methoxybenzoic acid.
Reduction Reactions: Products include cyclohexane derivatives.
Scientific Research Applications
1-Chloro-4-methoxybenzene-d4 is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Chloro-4-methoxybenzene-d4 involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
1-Chloro-4-methoxybenzene-d4 can be compared with other similar compounds, such as:
1-Chloro-4-methoxybenzene: The non-deuterated version, which lacks the isotopic labeling and is used in similar applications.
4-Chloroanisole: A structurally similar compound with a chlorine atom at the para position relative to the methoxy group.
4-Methoxybenzyl chloride: Another related compound with a methoxy group and a benzyl chloride moiety.
Uniqueness: The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in scientific research, such as improved stability and the ability to trace metabolic pathways .
Properties
Molecular Formula |
C7H7ClO |
---|---|
Molecular Weight |
146.61 g/mol |
IUPAC Name |
1-chloro-2,3,5,6-tetradeuterio-4-methoxybenzene |
InChI |
InChI=1S/C7H7ClO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i2D,3D,4D,5D |
InChI Key |
YRGAYAGBVIXNAQ-QFFDRWTDSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1OC)[2H])[2H])Cl)[2H] |
Canonical SMILES |
COC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
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